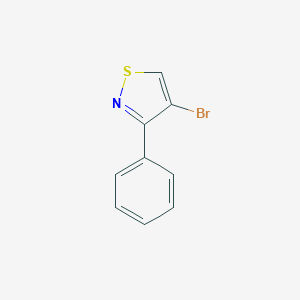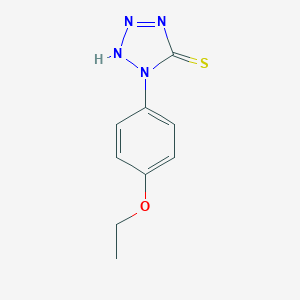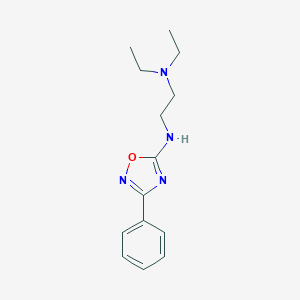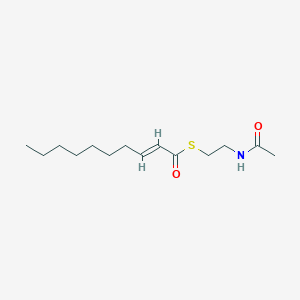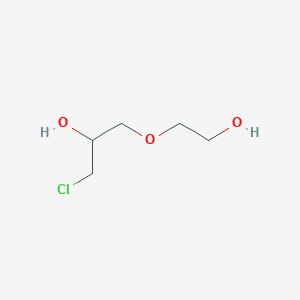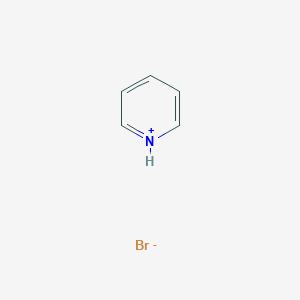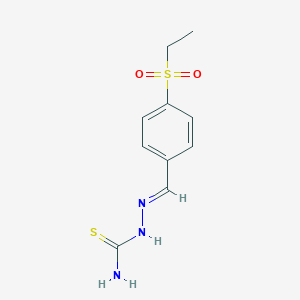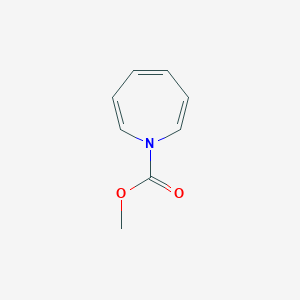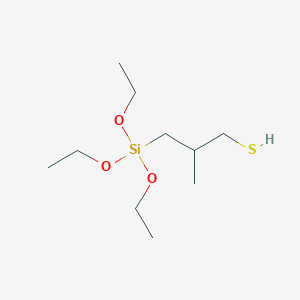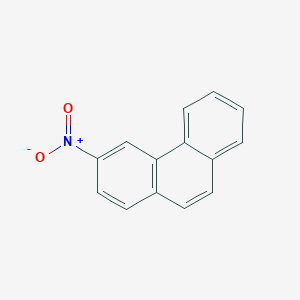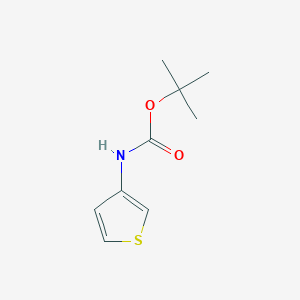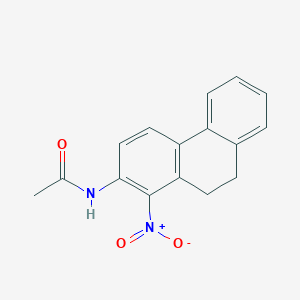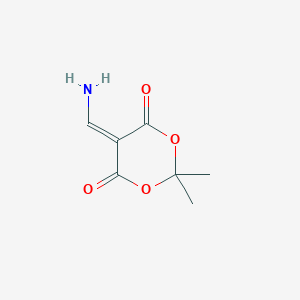
5-(氨基亚甲基)-2,2-二甲基-1,3-二氧六环-4,6-二酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione: is an organic compound that belongs to the class of dioxane derivatives This compound is characterized by the presence of an aminomethylene group attached to a dioxane ring, which is further substituted with two methyl groups
科学研究应用
Chemistry: In chemistry, 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione serves as a valuable intermediate for the synthesis of complex organic molecules
Biology: In biological research, this compound is used as a building block for the synthesis of bioactive molecules
Medicine: In medicinal chemistry, derivatives of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione are explored for their therapeutic potential. These derivatives can act as lead compounds in drug discovery programs targeting various diseases.
Industry: In the industrial sector, this compound is utilized in the production of specialty chemicals, polymers, and advanced materials. Its reactivity and versatility make it a valuable component in the formulation of high-performance products.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione typically involves the condensation of appropriate precursors under controlled conditions. One common method involves the reaction of 2,2-dimethyl-1,3-dioxane-4,6-dione with an aminomethylene precursor in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the temperature is maintained at around 60-80°C to facilitate the formation of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This allows for better control over reaction parameters and improves the yield and purity of the product. The use of automated systems and advanced purification techniques such as chromatography and crystallization further enhances the efficiency of the production process.
化学反应分析
Types of Reactions: 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.
Substitution: The aminomethylene group can undergo nucleophilic substitution reactions with halogens or other nucleophiles to form substituted products.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether under inert atmosphere.
Substitution: Halogens, nucleophiles; reactions are conducted in polar solvents like dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products: The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further utilized in different synthetic applications.
作用机制
The mechanism of action of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione involves its interaction with specific molecular targets. The aminomethylene group can form hydrogen bonds and other interactions with enzymes, receptors, or other biomolecules, thereby modulating their activity. The dioxane ring provides structural stability and enhances the compound’s binding affinity to its targets. The exact pathways and molecular targets depend on the specific application and the nature of the derivatives being studied.
相似化合物的比较
5-(Aminomethylene)-2,4-thiazolidinedione: This compound shares the aminomethylene group but has a thiazolidinedione ring instead of a dioxane ring.
5-(Aminomethylene)-2,4-pyrimidinedione: Similar structure with a pyrimidinedione ring.
5-(Aminomethylene)-2,4-imidazolidinedione: Contains an imidazolidinedione ring.
Uniqueness: The uniqueness of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione lies in its dioxane ring, which imparts distinct physicochemical properties compared to other similar compounds. The presence of two methyl groups on the dioxane ring enhances its hydrophobicity and stability, making it suitable for various applications where other similar compounds may not perform as effectively.
属性
IUPAC Name |
5-(aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO4/c1-7(2)11-5(9)4(3-8)6(10)12-7/h3H,8H2,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFFWEHAIAWVHY-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OC(=O)C(=CN)C(=O)O1)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70372822 |
Source


|
| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
171.15 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
15568-88-4 |
Source


|
| Record name | 5-(Aminomethylidene)-2,2-dimethyl-1,3-dioxane-4,6-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70372822 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Q1: What is the significance of the hydrogen bonding pattern observed in the crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione?
A1: The crystal structure of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione reveals a network of intermolecular hydrogen bonds, connecting the molecules into chains. [] This intermolecular interaction is significant as it influences the compound's physical properties, such as melting point and solubility. Additionally, an intramolecular N—H⋯O hydrogen bond to a carbonyl O atom forms a six-membered ring within the molecule. [] This intramolecular hydrogen bond can influence the compound's stability and reactivity.
Q2: How does the conformation of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione relate to its spectroscopic properties?
A2: Spectroscopic analyses, including infrared (IR), Raman, and nuclear magnetic resonance (NMR) spectroscopy, indicate that 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and related compounds exist predominantly in the chelated enamino-diketone form. [] This conformation, with its fixed ZZE-alignment, contributes to a planar or nearly planar conjugated core within the molecule. [] The planarity and electron delocalization within this conjugated system directly influence the compound's spectroscopic properties, such as specific absorption bands in IR and Raman spectra.
Q3: What unique reactivity does 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione exhibit at high temperatures?
A3: Pyrolysis studies demonstrate that 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione and its derivatives undergo specific hydrogen transfer reactions. [] These reactions are driven by the thermal energy applied and lead to the functionalization of the amino substituent. The specific products formed are dependent on the nature of the amino substituent. For example, tertiary amino substrates yield 1,2-dihydropyrrol-3-ones, while secondary amino substrates can yield quinolin-4-ones or enaminoenaminones. [] This thermal reactivity highlights the synthetic potential of 5-(Aminomethylene)-2,2-dimethyl-1,3-dioxane-4,6-dione as a precursor for various nitrogen-containing heterocycles.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

